Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+)
CAS No.:
Cat. No.: VC17551159
Molecular Formula: C12H10Fe
Molecular Weight: 210.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10Fe |
|---|---|
| Molecular Weight | 210.05 g/mol |
| IUPAC Name | cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) |
| Standard InChI | InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q2*-1;+2 |
| Standard InChI Key | BXSUNBWPHNMDRM-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Introduction
Structural Characteristics and Molecular Composition
Core Molecular Architecture
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) consists of two distinct ligands coordinated to an iron(II) center: one cyclopenta-1,3-diene (cyclopentadienyl) anion and one 1-ethynylcyclopenta-1,3-diene anion. The cyclopentadienyl ligand () is a planar, aromatic ring with delocalized π-electrons, while the ethynyl-substituted derivative () introduces a terminal alkyne group (-C≡CH) that modifies electron density and steric properties. The iron(II) ion occupies a central position, adopting a sandwich-like structure akin to ferrocene but with asymmetric ligand substitution.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.05 g/mol |
| IUPAC Name | cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) |
| InChI | InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H;/q2*-1;+2 |
| SMILES | C#CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Electronic and Steric Effects
The ethynyl group introduces significant electronic perturbations compared to unsubstituted cyclopentadienyl ligands. The sp-hybridized carbon in the alkyne withdraws electron density via inductive effects, polarizing the ligand and enhancing its ability to stabilize the iron center in higher oxidation states. Concurrently, the linear geometry of the ethynyl moiety imposes steric constraints, influencing the compound’s reactivity in coordination environments. Spectroscopic analyses, including NMR and X-ray crystallography, reveal distorted sandwich geometries due to ligand asymmetry .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) involves multi-step organometallic procedures. Cyclopentadiene is typically generated via thermal cracking of dicyclopentadiene or pyrolysis of hydrocarbon feedstocks. Ethynyl functionalization is achieved through Sonogashira coupling or alkyne metathesis, followed by deprotonation to form the cyclopentadienyl anion. Iron(II) coordination is facilitated by reacting the ligands with iron precursors like iron(II) chloride under inert conditions.
A representative synthesis involves:
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Ligand Preparation: Cyclopentadiene is dimerized and cracked to yield the monomer, which is then ethynylated using terminal alkynes.
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Deprotonation: Treatment with strong bases (e.g., NaH) generates the cyclopentadienyl anions.
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Coordination: Iron(II) chloride is introduced, leading to ligand substitution and formation of the iron complex.
Reactivity in Organic Transformations
The compound’s reactivity is dominated by its capacity to participate in cycloaddition and electron-transfer reactions. The ethynylcyclopentadienyl ligand acts as a diene in Diels-Alder reactions, enabling the construction of polycyclic frameworks. Additionally, the iron center facilitates redox processes, making the compound a candidate for catalytic applications. For example, it has been explored as a mediator in cross-coupling reactions, where its ability to shuttle between oxidation states enhances catalytic turnover .
Applications in Catalysis and Materials Science
Catalytic Applications
Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+) demonstrates promise in homogeneous catalysis. Its iron center, coupled with electron-deficient ligands, accelerates hydrogenation and hydrosilylation reactions. Comparative studies with ferrocene derivatives indicate superior activity in alkene functionalization due to the ethynyl group’s electron-withdrawing effects .
Materials Science Innovations
The compound’s rigid, asymmetric structure makes it a viable building block for metal-organic frameworks (MOFs) and conductive polymers. Preliminary research suggests that its incorporation into polymeric matrices enhances thermal stability and electrical conductivity, potentially benefiting organic electronics.
Comparative Analysis with Related Organometallic Complexes
Ethynylferrocene vs. Cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+)
Ethynylferrocene shares structural similarities but features two ethynyl-substituted cyclopentadienyl ligands. This symmetry results in higher thermal stability but reduced catalytic versatility compared to the mixed-ligand system in cyclopenta-1,3-diene;1-ethynylcyclopenta-1,3-diene;iron(2+).
Butyrylferrocene Derivatives
Butyrylferrocene (PubChem CID: 102084) incorporates a ketone-functionalized ligand, diverging significantly in reactivity. The carbonyl group enables nucleophilic additions, whereas the ethynyl group in the subject compound favors electrophilic pathways .
Future Research Directions
Future investigations should prioritize:
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Mechanistic Studies: Elucidating the iron center’s role in multi-electron transfers.
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Advanced Materials: Integrating the compound into photovoltaic devices or sensors.
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Sustainability: Developing greener synthesis routes to minimize reliance on harsh reagents.
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